molecular formula C11H10ClNO2 B044214 4-Chloro-6,7-dimethoxyquinoline CAS No. 35654-56-9

4-Chloro-6,7-dimethoxyquinoline

Cat. No. B044214
CAS RN: 35654-56-9
M. Wt: 223.65 g/mol
InChI Key: WRVHQEYBCDPZEU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-6,7-dimethoxyquinoline and related compounds involves multiple steps, including methylation, nitration, reduction, and cyclization processes. For instance, Xu Guangshan (2011) described a synthesis route from vanillin through a series of reactions with an overall yield of approximately 37% after process optimization. This synthesis route highlights the complexity and the chemical manipulations required to introduce the specific functional groups onto the quinoline nucleus (Xu Guangshan, 2011).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 4-Chloro-6,7-dimethoxyquinoline, such as 4-Amino-2-chloro-6,7-dimethoxyquinazoline, reveals base-paired N-H...N hydrogen-bonded dimers in the solid state. This structural feature is crucial for understanding the compound's reactivity and interaction with other molecules (C. Lai, L. Bo, S. Huang, 1997).

Scientific Research Applications

  • A derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrates promising analgesic and anti-inflammatory effects, suggesting potential as a non-narcotic analgesic (Rakhmanova et al., 2022).

  • Highly fluorescent 6,7-dimethoxy-2-oxoquinoline-4-carbonitriles show potential as a versatile fluorescence standard, usable across a wide pH range in various solvents (Ahvale et al., 2008).

  • 4-Amino-2-chloro-6,7-dimethoxyquinazoline, in its methanol solvate form, has shown strong affinity for methanol, indicating potential pharmaceutical applications (Lai et al., 1997).

  • 4-Amino-6,7-dimethoxyisoquinoline hydrochloride has been found to possess hypotensive properties in both anesthetized and unanesthetized dogs, suggesting antihypertensive applications (Wright & Halliday, 1974).

  • The (4S)-enantiomer of 6,7-dimethoxy-4-phenyl-1,2,3,4-tetrahydroisoquinoline, with the S-configurational state of the 4-phenyl substituent, is crucial for biological activity, highlighting stereochemical importance in pharmaceutical research (Mondeshka et al., 1992).

  • Novel 6,7-dimethoxyquinazoline derivatives exhibit promising antitumor and antimicrobial activities, indicating their potential in future pharmaceutical applications (Kassab et al., 2016).

  • N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrates potential as an effective anticancer agent, with high blood-brain barrier penetration and potent apoptosis induction (Sirisoma et al., 2009).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is recommended to wear suitable protective equipment, prevent dispersion of dust, and wash hands and face thoroughly after handling .

Future Directions

The compound is used as an intermediate in the synthesis of anticancer drugs, suggesting potential applications in cancer treatment . A patent has been filed for a preparation method of 4-Chloro-6,7-dimethoxyquinoline, indicating ongoing research and development in this area .

properties

IUPAC Name

4-chloro-6,7-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVHQEYBCDPZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332684
Record name 4-Chloro-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,7-dimethoxyquinoline

CAS RN

35654-56-9
Record name 4-Chloro-6,7-dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-6,7-dimethoxyquinoline
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Synthesis routes and methods I

Procedure details

A reactor was charged sequentially with 6,7-dimethoxy-quinoline-4-ol (1 L, 10.0 kg) and acetonitrile (64.0 L). The resulting mixture was heated to approximately 65° C. and phosphorus oxychloride (POCl3, 50.0 kg) was added. After the addition of POCl3, the temperature of the reaction mixture was raised to approximately 80° C. The reaction was deemed complete (approximately 9.0 hours) when <2% of the starting material remained (in process high-performance liquid chromatography [HPLC] analysis). The reaction mixture was cooled to approximately 10° C. and then quenched into a chilled solution of dichloromethane (DCM, 238.0 kg), 30% NH4OH (135.0 kg), and ice (440.0 kg). The resulting mixture was warmed to approximately 14° C., and phases were separated. The organic phase was washed with water (40.0 kg) and concentrated by vacuum distillation with the removal of solvent (approximately 190.0 kg). Methyl-t-butyl ether (MTBE, 50.0 kg) was added to the batch, and the mixture was cooled to approximately 10° C., during which time the product crystallized out. The solids were recovered by centrifugation, washed with n-heptane (20.0 kg), and dried at approximately 40° C. to afford the title compound (8.0 kg).
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Synthesis routes and methods II

Procedure details

4-Chloro-6,7-dimethoxyquinoline hydrochloride was dissolved in ethyl acetate, and the solution washed with a saturated solution of sodium hydrogen carbonate and then brine, dried (MgSO4) and the volatiles removed by evaporation. The crude product was purified by flash chromatography eluting with methylene chloride/acetonitrile (9/1 followed by 8/2) to give 4-chloro-6,7-dimethoxyquinoline (2.5 g, 80%) as a yellow solid.
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4-Chloro-6,7-dimethoxyquinoline hydrochloride
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Synthesis routes and methods III

Procedure details

6,7-Dimethoxy-4-hydroxyquinoline (Step A, 7.8 g) was dissolved in POCl3 (45 mL) and heated at 85° C. for 3 h. The mixture was cooled down to RT, POCl3 was evaporated and the resulting oil was quenched by adding ice at 0° C. The aqueous phase was basified to pH 8 and a solid precipitated. The solid was filtered and dried under vacuum to give 4-chloro-6,7-dimethoxyquinoline.
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7.8 g
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45 mL
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Toluene (3 L) and phosphorus oxychloride (1300 g) were added to 6,7-dimethoxy-4-quinolone (1056 g), and the mixture was heated under reflux with stirring for one hr. The reaction solution was neutralized with an aqueous sodium hydroxide solution at 0° C. The resultant precipitate was collected by filtration and was slurried in water (10 L) for washing. The slurry was filtered, and the filtered product was then dried under the reduced pressure to give 4-chloro-6,7-dimethoxyquinoline (928 g, yield 87.6%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
Y Wu, B Wang, J Wang, S Qi, F Zou, Z Qi… - Journal of Medicinal …, 2019 - ACS Publications
Starting from our previously developed c-KIT kinase inhibitor CHMFL-KIT-8140, through a type II kinase inhibitor binding element hybrid design approach, we discovered a novel c-KIT …
Number of citations: 19 pubs.acs.org
M Wu - Acta Crystallographica Section E: Structure Reports …, 2011 - scripts.iucr.org
The title molecule, C11H10ClNO2, is almost planar with the C atoms of the methoxy groups deviating by −0.082 (2) and 0.020 (2) Å from the least-squares plane defined by the atoms of …
Number of citations: 2 scripts.iucr.org
A Wissner, DM Berger, DH Boschelli… - Journal of medicinal …, 2000 - ACS Publications
The synthesis and SAR of a series of 4-anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor (EGF-R) kinase are described. Condensation of 3,4-…
Number of citations: 253 pubs.acs.org
QW Zhang, ZD Ye, C Shen, HX Tie… - Journal of Enzyme …, 2019 - Taylor & Francis
HGF/c-Met signalling pathway plays an important role in the development of cancers. A series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesised …
Number of citations: 10 www.tandfonline.com
B Li, A Wang, J Liu, Z Qi, X Liu, K Yu… - Journal of Medicinal …, 2016 - ACS Publications
cKIT kinase inhibitors, eg, imatinib, could induce drug-acquired mutations such as cKIT T670I that rendered drug resistance after chronic treatment. Through a type II kinase inhibitor …
Number of citations: 15 pubs.acs.org
GC Wright, EJ Watson, FF Ebetino… - Journal of Medicinal …, 1971 - ACS Publications
A series of 6, 7-dimethoxy-4-(substituted amino) quinolines, several 6, 7-dimethoxy-4-aminoquinolinium iodides, and some miscellaneous 4-substituted quinolines were synthesized …
Number of citations: 38 pubs.acs.org
A Gopalsamy, M Shi, R Nilakantan - Organic process research & …, 2007 - ACS Publications
The dibenzo[c,f]-2,7-naphthyridine ring system was found to be of biological interest, but had limited synthetic accessibility. The initial compound of interest, 10,11-dimethoxy-4-…
Number of citations: 16 pubs.acs.org
AA Vasilev, PP Grozdanov, I Nikolova, VS Lozanov… - Molbank, 2022 - mdpi.com
Quinoline scaffold is one of the most intensively utilized pharmacophores in drug design because of the variety of activities demonstrated by different quinoline-based therapeutics or …
Number of citations: 3 www.mdpi.com
V Snieckus, C Garcia-Irizarry, P Richardson - Synfacts, 2020 - thieme-connect.com
Significance: The classical Minisci reaction, until recently bypassed as a synthetic strategy, is a method for the C–H alkylation of hetarenes. Numerous improvements have led to the …
Number of citations: 0 www.thieme-connect.com
Y Zhao, N Azas, S Redon - Synlett, 2023 - thieme-connect.com
The pharmacokinetic properties and, in particular, the poor solubilities of lead drug compounds are often a major impediment to their future clinical development. One common and …
Number of citations: 2 www.thieme-connect.com

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